molecular formula C15H17NO B14136654 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol

3-[(3,5-Dimethylphenyl)amino]-2-methylphenol

Katalognummer: B14136654
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: ARMWBJICKXGEQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3,5-Dimethylphenyl)amino]-2-methylphenol is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . This compound is characterized by the presence of a phenol group substituted with a 3,5-dimethylphenylamino group and a methyl group. It is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol typically involves the reaction of 3,5-dimethylaniline with 2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include steps such as purification through recrystallization or distillation to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3,5-Dimethylphenyl)amino]-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(3,5-Dimethylphenyl)amino]-2-methylphenol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **3-[(3,5-Dimethylphenyl)amino]-2-methylphenol
  • **3,5-Dimethylphenylamine
  • **2-Methylphenol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

3-(3,5-dimethylanilino)-2-methylphenol

InChI

InChI=1S/C15H17NO/c1-10-7-11(2)9-13(8-10)16-14-5-4-6-15(17)12(14)3/h4-9,16-17H,1-3H3

InChI-Schlüssel

ARMWBJICKXGEQH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC2=C(C(=CC=C2)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.